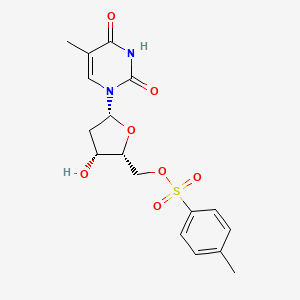
5'-O-[(4-Methylphenylsulphonyl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[(4-Methylphenylsulphonyl)thymidine] is a synthetic nucleoside analogue. It is derived from thymidine, a pyrimidine deoxynucleoside that is a fundamental building block of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as pyridine and a sulfonyl chloride derivative to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production methods for 5’-O-[(4-Methylphenylsulphonyl)thymidine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-[(4-Methylphenylsulphonyl)thymidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5’-O-[(4-Methylphenylsulphonyl)thymidine] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-O-[(4-Methylphenylsulphonyl)thymidine] involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. The molecular targets include thymidylate kinase and other enzymes involved in nucleotide metabolism. The compound’s sulfonyl group can also interact with various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound from which 5’-O-[(4-Methylphenylsulphonyl)thymidine] is derived.
5’-O-(4-Methylphenylsulphonyl)uridine: A similar nucleoside analogue with a uridine base instead of thymidine.
5’-O-(4-Methylphenylsulphonyl)cytidine: Another analogue with a cytidine base.
Uniqueness
5’-O-[(4-Methylphenylsulphonyl)thymidine] is unique due to its specific sulfonylation at the 5’-position, which imparts distinct chemical properties and potential biological activities compared to other nucleoside analogues .
Properties
Molecular Formula |
C17H20N2O7S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14-,15-/m1/s1 |
InChI Key |
RSEWNGNFIIXLHN-RBSFLKMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


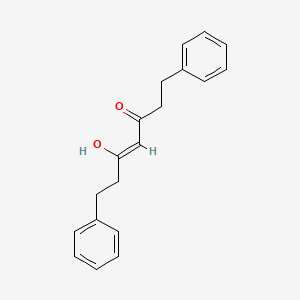
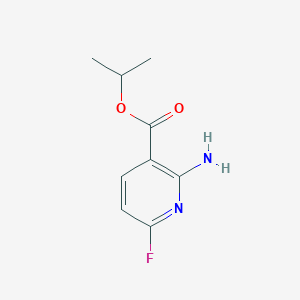

![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
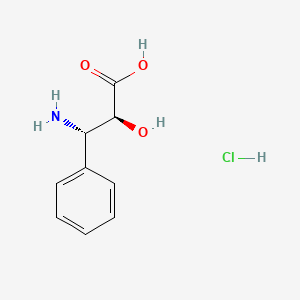
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
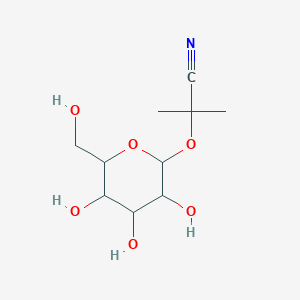
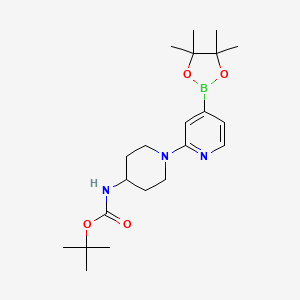
![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
![(3S,4S)-2-(hydroxymethyl)-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-3,4,5-triol;bromide;hydrobromide](/img/structure/B13405607.png)

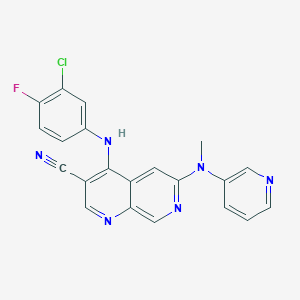
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
